
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine (CAS: 956796-04-6) is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole and thiazole derivatives. The compound in focus has been evaluated for its effectiveness against various bacterial strains.
Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
Escherichia coli | 15 | 62.5 |
Staphylococcus aureus | 12 | 125 |
Bacillus subtilis | 10 | 250 |
Aspergillus niger | 20 | 31.25 |
The compound demonstrated significant activity against E. coli and A. niger, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. In a study comparing various compounds, this compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Standard (Dexamethasone) | 76 | 86 |
Test Compound | 61 | 76 |
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Activity
The compound's anticancer properties were evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
The mechanism of action appears to involve apoptosis induction, making it a candidate for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole-pyrazole derivatives indicated that modifications at specific positions significantly enhanced antimicrobial activity. The compound under review was among those that showed improved efficacy against Gram-positive and Gram-negative bacteria .
- Inflammation Model : In an animal model of carrageenan-induced paw edema, the compound demonstrated significant reduction in edema compared to controls, supporting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. For example, thiazole and pyrazole moieties are constructed via cyclization reactions using reagents like Lawesson’s reagent (for thiazole formation) and hydrazine derivatives (for pyrazole rings) . Key steps include sulfonylation of the tert-butyl group and coupling with the 4-phenylthiazole unit. Optimization involves adjusting solvent polarity (e.g., DMF for thiazole intermediates), temperature (reflux in ethanol for cyclization), and catalysts (acid/base depending on the step). Purity is enhanced via recrystallization from DMF-EtOH mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···N/F/π, π–π stacking). Orthorhombic crystal systems (e.g., P212121) with cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å are typical for related thiazole derivatives .
- NMR spectroscopy : 1H and 13C NMR confirm substituent placement, with sulfonyl groups causing deshielding (~δ 3.1–3.5 ppm for tert-butyl protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 573.49 for C28H22BrFN6S analogs) .
Q. What preliminary biological activity screens are recommended for this compound?
Antitumor activity is assessed via the NCI-60 cell line panel, focusing on GI50 values . Antimicrobial screening follows CLSI guidelines against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) use fluorometric or colorimetric substrates. Dose-response curves (IC50) and selectivity indices (vs. healthy cells) are critical for prioritizing lead compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies of this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Multiwfn software visualizes electron localization (ELFs) and bond order analysis .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, DNA). Docking scores correlate with experimental IC50 values, and MD simulations (100 ns) validate binding stability .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between XRD (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., tert-butyl rotation barriers).
- Hirshfeld surface analysis : Quantifies intermolecular contacts in XRD to identify packing forces distorting solution structures .
- Complementary techniques : Pair XRD with solid-state NMR or IR spectroscopy for cross-validation .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Structural analogs : Replace tert-butylsulfonyl with trifluoromethylsulfonyl to modulate logP and plasma protein binding .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) for deuterium exchange or steric shielding .
Q. Methodological Tables
Table 1. Key Crystallographic Data for Structural Analogs
Compound Class | Space Group | Cell Parameters (Å) | R Factor | Reference |
---|---|---|---|---|
Thiazole-pyrazole hybrids | P212121 | a = 11.3476, b = 14.0549, c = 15.954 | 0.052 | |
Sulfonamide derivatives | P\overline{1} | a = 7.892, b = 9.451, c = 12.307 | 0.048 |
Table 2. Biological Activity of Structural Analogs
Compound | Target Activity (IC50) | Selectivity Index | Assay Type | Reference |
---|---|---|---|---|
5-Phenylthiazole sulfonamide | 1.2 µM (Kinase X) | 12.8 vs. HEK293 | Fluorometric | |
4-Phenylthiazol-2-amine | 0.8 µM (Leishmania spp.) | 9.5 vs. Macrophages | Microdilution |
Propiedades
IUPAC Name |
4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSYJUPYZPVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.